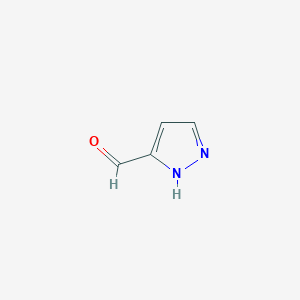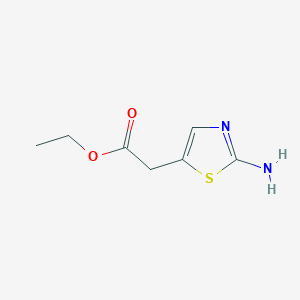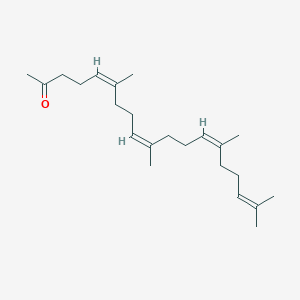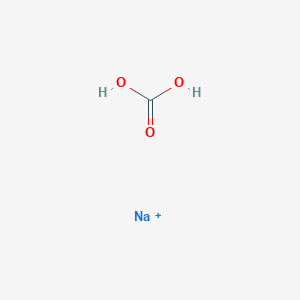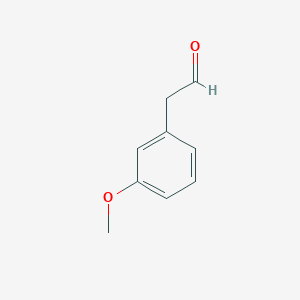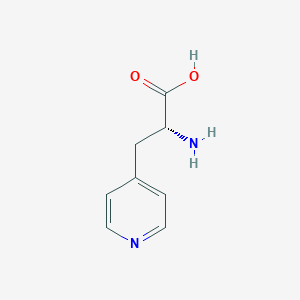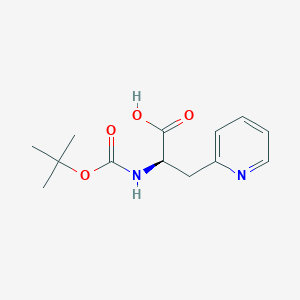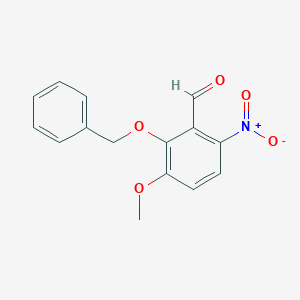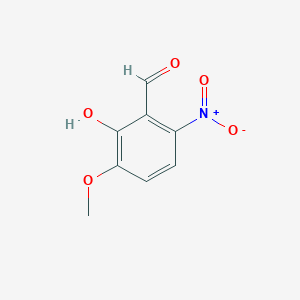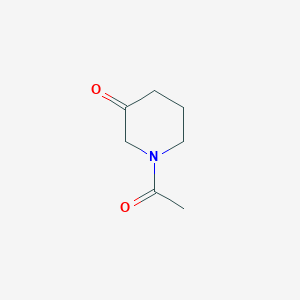
1-Acetylpiperidin-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylpiperidin-3-one is an organic compound that belongs to the class of piperidones. It is characterized by a piperidine ring with an acetyl group attached to the nitrogen atom and a ketone group at the third position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Wissenschaftliche Forschungsanwendungen
1-Acetylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of fine chemicals
Wirkmechanismus
Target of Action
The primary target of 1-Acetylpiperidin-3-one is the enzyme known as soluble epoxide hydrolase (s-EH) . This enzyme plays a crucial role in the metabolism of arachidonic acid, a fatty acid that is involved in the signaling of smooth muscle contraction and inflammation .
Mode of Action
1-Acetylpiperidin-3-one acts as an inhibitor of soluble epoxide hydrolase . By inhibiting this enzyme, it prevents the breakdown of epoxyeicosatrienoic acids (EETs), which are products of the cytochrome P450 epoxygenase enzyme action . EETs have anti-hypertensive and anti-inflammatory effects . They also have a vasodilatory action similar to endothelium-derived hyperpolarizing factor .
Biochemical Pathways
The inhibition of soluble epoxide hydrolase by 1-Acetylpiperidin-3-one affects the cytochrome P450 pathway of arachidonic acid metabolism . This results in an increase in the levels of EETs, which have a variety of beneficial effects, including vasodilation and anti-inflammatory actions . EETs may also inhibit Nuclear factor alpha B (NF-alphaB), a transcription factor implicated in cardiac hypertrophy .
Pharmacokinetics
The compound’s effectiveness in reducing blood pressure and improving insulin resistance in pre-diabetic patients has been tested in a phase 2a clinical setting , suggesting that it has favorable pharmacokinetic properties.
Result of Action
The inhibition of soluble epoxide hydrolase by 1-Acetylpiperidin-3-one leads to an increase in the levels of EETs . This results in a variety of effects, including vasodilation, anti-hypertensive effects, and anti-inflammatory effects . It also leads to the inhibition of NF-alphaB, which can have various effects depending on the conditions .
Vorbereitungsmethoden
1-Acetylpiperidin-3-one can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with acetic anhydride, followed by oxidation. Another method includes the use of piperidine and acetyl chloride under controlled conditions. Industrial production often employs catalytic hydrogenation of pyridine derivatives to obtain piperidine, which is then acetylated and oxidized to form 1-acetylpiperidin-3-one .
Analyse Chemischer Reaktionen
1-Acetylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. .
Vergleich Mit ähnlichen Verbindungen
1-Acetylpiperidin-3-one can be compared with other similar compounds, such as:
Piperidine: Lacks the acetyl and ketone groups, making it less reactive in certain chemical reactions.
2-Piperidinone: Has a ketone group at the second position, leading to different reactivity and applications.
N-Acetylpiperidine: Similar structure but lacks the ketone group, affecting its chemical behavior and biological activity. The uniqueness of 1-acetylpiperidin-3-one lies in its specific functional groups, which confer distinct reactivity and versatility in various applications
Eigenschaften
IUPAC Name |
1-acetylpiperidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(9)8-4-2-3-7(10)5-8/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHGRWSDPVNGMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80487557 |
Source


|
| Record name | 1-acetylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34456-78-5 |
Source


|
| Record name | 1-acetylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80487557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
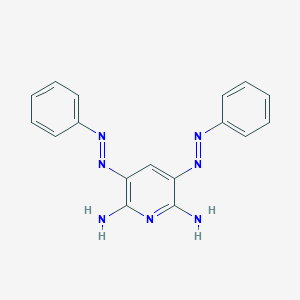
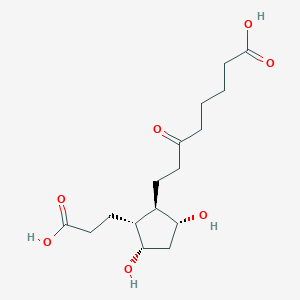
![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)
